5-Amino-3-pyridinecarboxamide

Description

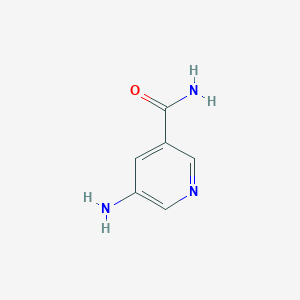

Structure

3D Structure

Properties

IUPAC Name |

5-aminopyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,7H2,(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGQFLVAXGKVQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209268 |

Source

|

| Record name | 3-Pyridinecarboxamide, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60524-14-3 |

Source

|

| Record name | 3-Pyridinecarboxamide, 5-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060524143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxamide, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Amino-3-pyridinecarboxamide

This guide provides a comprehensive overview of the principal synthetic pathways to 5-Amino-3-pyridinecarboxamide, also known as 5-aminonicotinamide. This key pyridine derivative serves as a vital building block in the development of pharmacologically active molecules. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying chemical principles and strategic considerations for selecting an optimal synthesis route.

Introduction: The Significance of 5-Amino-3-pyridinecarboxamide

5-Amino-3-pyridinecarboxamide is a structurally important scaffold in medicinal chemistry. Its unique arrangement of a carboxamide and an amino group on the pyridine ring allows for diverse functionalization, making it a valuable precursor for a wide range of therapeutic agents. The presence of multiple reaction sites enables the construction of complex molecular architectures, leading to compounds with potential applications in oncology, inflammatory diseases, and neuroscience. The choice of synthetic pathway to this versatile intermediate is therefore a critical decision in the early stages of drug discovery and development, impacting yield, purity, scalability, and cost-effectiveness.

Core Synthetic Strategies

Several strategic approaches have been established for the synthesis of 5-Amino-3-pyridinecarboxamide. This guide will focus on four primary pathways:

-

Reduction of 5-Nitronicotinamide: A classic and reliable method involving the synthesis of a nitro-substituted precursor followed by its reduction.

-

Hofmann Rearrangement of Pyridine-3,5-dicarboxamide: A transformative approach that constructs the 5-amino group from a readily available dicarboxamide.

-

Direct Amidation of 5-Aminonicotinic Acid: A straightforward condensation reaction coupling the carboxylic acid with an ammonia source.

-

Modern Catalytic Amination: A contemporary method employing transition metal catalysts for the direct formation of the C-N bond.

The following sections will delve into the mechanistic details, experimental protocols, and comparative analysis of these pathways.

Caption: Overview of the primary synthetic routes to 5-Amino-3-pyridinecarboxamide.

Pathway 1: Reduction of 5-Nitronicotinamide

This two-step approach is one of the most frequently employed methods for the synthesis of 5-Amino-3-pyridinecarboxamide. It involves the nitration of a suitable nicotinamide precursor to introduce a nitro group at the 5-position, followed by the reduction of this nitro group to the desired amine.

Chemical Rationale and Mechanistic Insight

The initial nitration is an electrophilic aromatic substitution reaction. The pyridine ring is generally deactivated towards electrophilic attack, but the presence of an activating group can facilitate the reaction. The subsequent reduction of the nitro group is a well-established transformation that can be achieved using a variety of reducing agents. Common methods include catalytic hydrogenation or the use of dissolving metals. The choice of reducing agent is critical to ensure the chemoselective reduction of the nitro group without affecting the carboxamide functionality.

Caption: The two-step process of nitration followed by reduction.

Experimental Protocol: Reduction of 5-Nitronicotinamide

This protocol details the reduction of commercially available 5-nitronicotinamide using tin(II) chloride.

Materials:

-

5-Nitronicotinamide

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 5-nitronicotinamide (1.0 eq) in a mixture of concentrated hydrochloric acid and ethanol.

-

To this stirred suspension, add a solution of tin(II) chloride dihydrate (approx. 5.0 eq) in concentrated hydrochloric acid portion-wise at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and then carefully neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 10). A precipitate of tin salts will form.

-

Extract the aqueous slurry with ethyl acetate multiple times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Amino-3-pyridinecarboxamide.

-

The crude product can be purified by recrystallization or column chromatography.

Pathway 2: Hofmann Rearrangement of Pyridine-3,5-dicarboxamide

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[1] Applying this reaction to pyridine-3,5-dicarboxamide offers a direct route to 5-Amino-3-pyridinecarboxamide.

Chemical Rationale and Mechanistic Insight

The reaction proceeds by treating the diamide with bromine and a strong base, such as sodium hydroxide, to form sodium hypobromite in situ.[2] The hypobromite reacts with one of the amide groups to form an N-bromoamide intermediate. Subsequent deprotonation and rearrangement lead to the formation of an isocyanate, which is then hydrolyzed in the aqueous basic medium to the corresponding amine, with the loss of carbon dioxide.[3]

Sources

5-Amino-3-pyridinecarboxamide mechanism of action

An In-Depth Technical Guide to the Postulated Mechanisms of Action of 5-Amino-3-pyridinecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-3-pyridinecarboxamide is a pyridinecarboxamide derivative with a structure closely related to biologically active compounds, including the essential vitamin nicotinamide (Vitamin B3). While direct research into the specific mechanism of action of 5-Amino-3-pyridinecarboxamide is limited, its structural similarity to known modulators of key enzymatic pathways allows for the formulation of several well-grounded hypotheses regarding its biological activity. This guide synthesizes the available evidence from structurally analogous compounds to propose and explore potential mechanisms of action, focusing on the modulation of NAD+ metabolism, potential as an antimicrobial agent, and its role as a scaffold in drug discovery. We further provide detailed experimental protocols to facilitate the investigation of these postulated mechanisms, aiming to equip researchers with the foundational knowledge required to explore the therapeutic potential of this compound.

Introduction to 5-Amino-3-pyridinecarboxamide: A Molecule of Latent Potential

5-Amino-3-pyridinecarboxamide is a heterocyclic organic compound with the chemical formula C6H7N3O and a molecular weight of 137.14 g/mol .[1] It is cataloged under CAS number 60524-14-3.[2] Structurally, it is an analog of nicotinamide (3-pyridinecarboxamide), distinguished by the presence of an amino group at the 5-position of the pyridine ring.

The pyridinecarboxamide scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active molecules and pharmaceuticals.[3] Pyridine carboxylic acid isomers and their derivatives have given rise to a plethora of drugs for a wide range of conditions, including tuberculosis, cancer, and metabolic diseases.[4] The unique chemical properties endowed by the pyridine ring and the amide group make these compounds versatile building blocks for creating novel therapeutics.[3] 5-Amino-3-pyridinecarboxamide is commercially available and is noted as a building block for protein degraders, hinting at its potential utility in the synthesis of more complex, biologically active agents.[1]

Given the paucity of direct studies on 5-Amino-3-pyridinecarboxamide, this guide will focus on elucidating its most probable mechanisms of action through the lens of its well-characterized structural relatives.

Postulated Mechanism of Action: Modulation of NAD+ Metabolism via Nicotinamide N-Methyltransferase (NNMT) Inhibition

A highly compelling hypothesis for the mechanism of action of 5-Amino-3-pyridinecarboxamide is the inhibition of Nicotinamide N-methyltransferase (NNMT). This enzyme plays a crucial role in the NAD+ salvage pathway by catalyzing the methylation of nicotinamide to form 1-methylnicotinamide (1-MNA).

Rationale Based on Structural Analogs

The most direct evidence supporting this hypothesis comes from studies on 5-amino-1MQ , a selective and membrane-permeable small molecule inhibitor of NNMT.[5] The structural similarity between 5-amino-1MQ and 5-Amino-3-pyridinecarboxamide is significant, suggesting they may interact with the same molecular target.

Nicotinamide itself is a known inhibitor of several enzymes, including NAD(+) ADP-ribosyltransferases and histone deacetylases.[6] The addition of an amino group at the 5-position, as seen in 5-Amino-3-pyridinecarboxamide, could alter its binding affinity and selectivity towards enzymes in the NAD+ metabolic network, potentially favoring the inhibition of NNMT.

Affected Signaling Pathway: The NAD+ Salvage Pathway

Inhibition of NNMT by 5-Amino-3-pyridinecarboxamide would lead to a buildup of its substrate, nicotinamide, which can then be more efficiently converted back into NAD+ through the salvage pathway. This would increase intracellular NAD+ levels, a key cellular cofactor involved in redox reactions and as a substrate for signaling enzymes like sirtuins and PARPs.

Caption: Postulated inhibition of bacterial DNA gyrase.

Experimental Validation Strategy

A focused set of experiments can determine the antimicrobial potential of 5-Amino-3-pyridinecarboxamide.

Table 2: Experimental Plan for Validating Antimicrobial Activity

| Experiment | Objective | Key Metrics |

| Minimum Inhibitory Concentration (MIC) Assay | To assess the broad-spectrum antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria. | MIC (µg/mL) |

| DNA Gyrase Inhibition Assay | To determine if the compound directly inhibits the supercoiling activity of purified DNA gyrase. | IC50 |

Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the lowest concentration of 5-Amino-3-pyridinecarboxamide that inhibits visible bacterial growth.

-

Reagents and Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

5-Amino-3-pyridinecarboxamide

-

Ciprofloxacin (positive control antibiotic)

-

96-well microtiter plates

-

-

Procedure:

-

Prepare a stock solution of 5-Amino-3-pyridinecarboxamide in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubate the plates at 37°C for 18-24 hours.

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Other Potential Mechanisms and Therapeutic Applications

The versatile pyridinecarboxamide scaffold could allow 5-Amino-3-pyridinecarboxamide to interact with other biological targets:

-

Metabotropic Glutamate Receptors (mGluRs): Thieno[3,2-b]pyridine-5-carboxamide derivatives have been identified as negative allosteric modulators of mGluR5, suggesting a potential role in neurological disorders. [7]* Excitatory Amino Acid Receptors: Related heterocyclic compounds have shown activity at NMDA and AMPA receptors, indicating possible applications in conditions involving excitotoxicity. [8][9] Based on these postulated mechanisms, 5-Amino-3-pyridinecarboxamide could be investigated for therapeutic potential in:

-

Metabolic Diseases: Through NNMT inhibition, it could potentially address obesity and type 2 diabetes. [5]* Infectious Diseases: If it proves to be a potent DNA gyrase inhibitor, it could be a lead for new antibiotic development.

-

Oncology: Modulation of NAD+ metabolism is a known strategy in cancer therapy.

-

Neurodegenerative Diseases: Targeting mGluRs or other CNS receptors could be relevant for conditions like Parkinson's or Alzheimer's disease.

Challenges and Future Directions

The primary challenge in understanding the mechanism of action of 5-Amino-3-pyridinecarboxamide is the lack of direct published research. The hypotheses presented in this guide, while scientifically grounded, require rigorous experimental validation.

Future research should focus on:

-

Systematic Screening: Testing the compound against a broad panel of enzymes and receptors to identify its primary target(s).

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of 5-Amino-3-pyridinecarboxamide to optimize potency and selectivity.

-

In Vivo Efficacy Studies: Once a clear mechanism and potent activity are established, testing the compound in relevant animal models of disease.

Conclusion

5-Amino-3-pyridinecarboxamide stands as a compound of significant interest, not for what is definitively known, but for its therapeutic potential inferred from a wealth of data on its structural analogs. The hypotheses that it acts as an NNMT inhibitor or a DNA gyrase inhibitor are both compelling and experimentally testable. This guide provides a foundational framework and detailed protocols for researchers to begin a systematic investigation into the mechanism of action of 5-Amino-3-pyridinecarboxamide, potentially unlocking a new avenue for drug discovery.

References

- Pipzine Chemicals. 2-Pyridinecarboxamide, 5-Amino-: Properties, Uses, Safety & Analysis.

- Domagala JM, et al. Synthesis and biological activity of 5-amino- and 5-hydroxyquinolones, and the overwhelming influence of the remote N1-substituent in determining the structure-activity relationship. J Med Chem. 1993;36(7):871-882.

- El-Gazzar MG, et al. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. BMC Chem. 2024;18(1):123.

- BLD Pharm. 24242-19-1|5-Amino-3-pyridinecarboxylic acid.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 936, Nicotinamide.

- CP Lab Safety. 5-Amino-3-pyridinecarboxamide, min 95%, 1 gram.

- Ahmad S, et al. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Des Devel Ther. 2024;18:1239-1268.

- Sigma-Aldrich. 5-Aminopyridine-3-carboxylic acid 97.

- Neelakantan H, et al. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochem Pharmacol. 2018;147:16-31.

- Davies J, et al. Conformational aspects of the actions of some piperidine dicarboxylic acids at excitatory amino acid receptors in the mammalian and amphibian spinal cord. Neuropharmacology. 1982;21(4):369-375.

- Car- falo ML, et al. Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. J Med Chem. 1995;38(8):1294-1302.

- Crocker KE, et al. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Med Chem Lett. 2022;13(6):951-958.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 5-AMINO-3-PYRIDINECARBOXAMIDE | 60524-14-3 [chemicalbook.com]

- 3. 2-Pyridinecarboxamide, 5-Amino-: Properties, Uses, Safety & Analysis | High Purity Chemical Supplier China [pipzine-chem.com]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conformational aspects of the actions of some piperidine dicarboxylic acids at excitatory amino acid receptors in the mammalian and amphibian spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 5-Amino-3-pyridinecarboxamide

An In-depth Technical Guide on the Biological Activity of 5-Amino-3-pyridinecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-3-pyridinecarboxamide, a structural analog of nicotinamide (a form of vitamin B3), is a pyridine derivative with significant, yet largely unexplored, therapeutic potential. Its chemical architecture suggests a high probability of biological activity, particularly in the realms of oncology and infectious diseases. This guide synthesizes the current understanding of related pyridinecarboxamide derivatives to build a scientifically-grounded framework for investigating 5-Amino-3-pyridinecarboxamide. We will delve into its potential mechanisms of action, with a primary focus on the inhibition of Poly (ADP-ribose) polymerase (PARP) for anti-cancer applications and the inhibition of bacterial DNA gyrase for antimicrobial effects. This document provides not only the theoretical basis for these activities but also detailed experimental protocols and workflows for their validation.

Part 1: Introduction to 5-Amino-3-pyridinecarboxamide

Chemical Structure and Properties

5-Amino-3-pyridinecarboxamide is an organic compound featuring a pyridine ring substituted with an amino group at the 5-position and a carboxamide group at the 3-position. This structure is of significant interest in medicinal chemistry due to its potential for diverse chemical interactions and its role as a key building block in the synthesis of more complex, biologically active molecules.[1]

-

IUPAC Name: 5-aminopyridine-3-carboxamide

-

CAS Number: 60524-14-3[2]

-

Molecular Formula: C₆H₇N₃O

-

Molecular Weight: 137.14 g/mol

The presence of the pyridine ring, a common motif in pharmaceuticals, along with the amino and carboxamide functional groups, endows the molecule with the potential for hydrogen bonding and other non-covalent interactions, which are critical for binding to biological targets such as enzymes and receptors.

Structural Relationship to Nicotinamide and its Significance

The core of 5-Amino-3-pyridinecarboxamide is structurally very similar to nicotinamide, a vital nutrient and a key component of the coenzyme nicotinamide adenine dinucleotide (NAD+).[3] NAD+ is a central player in cellular metabolism and a substrate for several important enzymes, including sirtuins and PARPs.[4][5] Nicotinamide itself is a known inhibitor of PARP1.[4][5] This structural similarity is the foundation for the hypothesis that 5-Amino-3-pyridinecarboxamide may also exhibit PARP inhibitory activity.

Therapeutic Potential of Pyridinecarboxamide Derivatives

A growing body of research has demonstrated the broad therapeutic potential of pyridinecarboxamide derivatives. These compounds have been investigated for a range of biological activities, including:

-

Anti-cancer: As PARP inhibitors, ribonucleotide reductase inhibitors, and modulators of other cancer-related targets.[6][7][8][9][10][11][12]

-

Antimicrobial: Exhibiting activity against various strains of bacteria and fungi, often through mechanisms like DNA gyrase inhibition.[13]

-

Metabolic Regulation: Influencing metabolic pathways through the modulation of enzymes like nicotinamide N-methyltransferase (NNMT).[14]

This guide will now explore the most promising of these potential activities for 5-Amino-3-pyridinecarboxamide in greater detail.

Part 2: Potential Anti-Cancer Activity

The PARP Inhibition Hypothesis

The most compelling potential anti-cancer mechanism for 5-Amino-3-pyridinecarboxamide is the inhibition of Poly (ADP-ribose) polymerase (PARP) enzymes.

Mechanism of PARP in DNA Repair: PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs). When an SSB occurs, PARP1 binds to the damaged site and synthesizes chains of poly (ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins. This process is essential for maintaining genomic stability.

Synthetic Lethality in BRCA-mutated Cancers: In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient.[9] When PARP is inhibited in these cells, SSBs are not repaired and can degenerate into DSBs during DNA replication. With a compromised HR pathway, these DSBs cannot be effectively repaired, leading to catastrophic DNA damage and cell death.[10] This concept, where the combination of two non-lethal defects (BRCA mutation and PARP inhibition) results in cell death, is known as synthetic lethality.[10]

Given that 5-Amino-3-pyridinecarboxamide is a structural analog of nicotinamide, a known PARP inhibitor, it is highly plausible that it could compete with NAD+ for the PARP active site, thereby inhibiting its function.

Diagram: PARP Inhibition and Synthetic Lethality

Caption: Mechanism of PARP inhibition leading to synthetic lethality in BRCA-deficient cells.

Experimental Workflow for Assessing PARP Inhibition

This protocol is designed to quantify the PARP1 inhibitory activity of 5-Amino-3-pyridinecarboxamide.

-

Preparation of Reagents:

-

Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 1 mM DTT).

-

Reconstitute recombinant human PARP1 enzyme to a working concentration (e.g., 10 µg/mL).

-

Prepare a stock solution of 5-Amino-3-pyridinecarboxamide in DMSO. Create a serial dilution in assay buffer.

-

Prepare positive control (e.g., Olaparib) and negative control (DMSO vehicle).

-

Prepare substrate solution containing biotinylated-NAD+ and activated DNA.

-

-

Assay Procedure:

-

Add 25 µL of the test compound dilutions, positive control, or vehicle control to a 96-well plate.

-

Add 25 µL of PARP1 enzyme to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 50 µL of the substrate solution to each well.

-

Incubate the plate for 60 minutes at 37°C.

-

Stop the reaction by adding a stopping buffer.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate for 60 minutes to capture the biotinylated PAR chains.

-

Wash the plate to remove unbound reagents.

-

Add a streptavidin-HRP conjugate and incubate for 30 minutes.

-

Wash the plate again.

-

Add TMB substrate and incubate until a blue color develops.

-

Stop the color development with a stop solution (e.g., 2N H₂SO₄).

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

This protocol assesses the selective cytotoxicity of 5-Amino-3-pyridinecarboxamide in BRCA-deficient cancer cells.

-

Cell Culture:

-

Culture BRCA1-mutant (e.g., UWB1.289) and BRCA1-wild-type (e.g., UWB1.289+BRCA1) ovarian cancer cell lines in their recommended media.

-

-

Cell Seeding:

-

Seed the cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of 5-Amino-3-pyridinecarboxamide in the cell culture medium.

-

Treat the cells with the compound dilutions for 72 hours. Include a vehicle control (DMSO).

-

-

Viability Assessment (MTT Assay):

-

After 72 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 values for both cell lines and compare them to assess selective toxicity.

-

Diagram: Experimental Workflow for PARP Inhibition

Caption: Workflow for validating the PARP inhibitory activity of 5-Amino-3-pyridinecarboxamide.

Quantitative Data Summary of Related Compounds

The following table summarizes the reported anti-cancer activities of various pyridinecarboxamide derivatives. This data provides a benchmark for the expected potency of 5-Amino-3-pyridinecarboxamide.

| Compound Class | Target | Cancer Cell Line | IC50 | Reference |

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives | Nur77 | Liver Cancer | Potent activity | [6][7] |

| 5-alkylamino-pyridine-2-carboxaldehyde thiosemicarbazones | Ribonucleotide Reductase | L1210 Leukemia | 1.0 - 1.4 µM | [8] |

| 3-aminoimidazo[1,2-α]pyridine derivatives | Not specified | HT-29 (Colon) | 4.15 µM | [15] |

| 3-aminoimidazo[1,2-α]pyridine derivatives | Not specified | B16F10 (Melanoma) | 14.39 µM | [15] |

| 6-amino-2-pyridone-3,5-dicarbonitrile derivatives | Not specified | Various | Bioactive | [16] |

Part 3: Potential Antimicrobial Activity

Inhibition of Bacterial DNA Gyrase

Several pyridine derivatives have shown promising antimicrobial activity through the inhibition of bacterial DNA gyrase.[13]

Role of DNA Gyrase: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and transcription. It introduces negative supercoils into the DNA, which helps to relieve torsional stress and facilitate the separation of DNA strands. This enzyme is a well-established target for antibacterial drugs (e.g., quinolones).

Mechanism of Inhibition: Pyridine-based inhibitors are thought to bind to the active site of DNA gyrase A, preventing it from carrying out its function.[13] This leads to the disruption of DNA replication and ultimately, bacterial cell death. The structural features of 5-Amino-3-pyridinecarboxamide make it a candidate for investigation as a DNA gyrase inhibitor.

Diagram: DNA Gyrase Inhibition

Caption: Mechanism of bacterial DNA gyrase inhibition.

Experimental Workflow for Assessing Antimicrobial Activity

This protocol determines the lowest concentration of 5-Amino-3-pyridinecarboxamide that inhibits the visible growth of a microorganism.

-

Bacterial Strains:

-

Select a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus pumilus) and Gram-negative (e.g., Escherichia coli, Enterobacter cloacae) bacteria.[13]

-

-

Preparation:

-

Prepare a stock solution of 5-Amino-3-pyridinecarboxamide in DMSO.

-

Prepare a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) in a 96-well plate.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

-

Procedure:

-

Inoculate each well of the 96-well plate with the bacterial suspension.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Analysis:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Quantitative Data Summary of Related Compounds

The following table summarizes the reported antimicrobial activities of related pyridine derivatives.

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| N-amino-5-cyano-6-pyridone derivatives | E. coli | 3.91 | [13] |

| Piperidinothiosemicarbazone derivatives | M. tuberculosis (standard strain) | 2 - 4 | [17] |

| Piperidinothiosemicarbazone derivatives | M. tuberculosis (resistant strain) | 0.5 - 4 | [17] |

Part 4: Potential Role in Metabolic Regulation

As a nicotinamide analog, 5-Amino-3-pyridinecarboxamide has the potential to interact with enzymes involved in NAD+ metabolism.[4][5] This could have implications for cellular energy homeostasis and signaling. For example, the compound 5-amino-1MQ, which has a similar "5-amino" moiety, is an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme that regulates intracellular NAD+ levels.[14] Inhibition of NNMT by 5-amino-1MQ was shown to reverse high-fat diet-induced obesity in mice.[14] This suggests that 5-Amino-3-pyridinecarboxamide could also have a role in metabolic regulation, which warrants further investigation.

Part 5: Synthesis and Future Directions

Synthesis Overview

The synthesis of 5-Amino-3-pyridinecarboxamide can be achieved through various organic chemistry routes. A common approach involves the reduction of a nitro group precursor, such as 5-nitro-3-pyridinecarboxamide.[1] The synthesis of various derivatives often involves multi-step reactions, including condensation and cyclization steps, to build more complex molecular scaffolds.[6][8][13][18]

Future Directions

The is a promising area of research that is currently underexplored. The hypotheses presented in this guide, based on robust data from structurally related compounds, provide a clear roadmap for future investigations.

-

Direct Experimental Validation: The immediate next step is to synthesize or procure 5-Amino-3-pyridinecarboxamide and perform the experimental protocols outlined in this guide to directly assess its PARP inhibitory and antimicrobial activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives of 5-Amino-3-pyridinecarboxamide will be crucial to optimize its potency and selectivity for specific biological targets.

-

In Vivo Efficacy and Safety: Promising candidates from in vitro and cell-based assays should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Exploration of Other Activities: The potential for this compound to modulate other biological pathways, particularly in metabolic regulation, should also be explored.

References

-

Qin, J., Chen, X., Liu, W., Chen, J., Liu, W., Xia, Y., ... & Fang, M. (2022). Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. European Journal of Medicinal Chemistry, 244, 114849. [Link]

-

Qin, J., Chen, X., Liu, W., Chen, J., Liu, W., Xia, Y., ... & Fang, M. (2022). Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. ResearchGate. [Link]

-

Abdel-Moneim, D., El-Gohary, N. S., & El-Sayed, M. A. A. (2024). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. Journal of Ovarian Research, 17(1), 1-17. [Link]

-

Sartorelli, A. C., Agrawal, K. C., & Moore, E. C. (1979). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 22(8), 948-953. [Link]

-

Colombo, N., Ledermann, J., & Selle, F. (2016). PARP inhibitors for the treatment of ovarian cancer. Current opinion in oncology, 28(5), 415–421. [Link]

-

Gourley, C., & Ledermann, J. A. (2019). Perspectives on PARP inhibitor combinations for ovarian cancer. Frontiers in Oncology, 9, 873. [Link]

-

Zaremba, T., & Curtin, N. J. (2017). PARP inhibitors: Clinical relevance, mechanisms of action and tumor resistance. Frontiers in Pharmacology, 8, 866. [Link]

-

Krasavin, M., & Zahanich, I. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3144. [Link]

-

O'Sullivan, C. C., & Markman, M. (2015). An update on PARP inhibitors for the treatment of cancer. OncoTargets and therapy, 8, 519–528. [Link]

-

Pipzine Chemicals. (n.d.). 2-Pyridinecarboxamide, 5-Amino-: Properties, Uses, Safety & Analysis. Pipzine. [Link]

-

Sztanke, K., Rzymowska, J., & Sztanke, M. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6523. [Link]

-

Kumar, A., Kumar, A., Kumar, A., Kumar, A., Kumar, A., & Kumar, A. (2023). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Scientific Reports, 13(1), 1-13. [Link]

-

National Center for Biotechnology Information. (n.d.). Nicotinamide. PubChem. [Link]

-

Neelakantan, H., Vance, V., Wetzel, M. D., Wang, H. L., McHardy, S. F., & Watowich, S. J. (2018). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical pharmacology, 147, 129–141. [Link]

-

Fania, L., Didona, D., Di Pietro, C., & Garcovich, S. (2020). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. Biomolecules, 10(3), 477. [Link]

-

Fania, L., Didona, D., Di Pietro, C., & Garcovich, S. (2020). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. Biomolecules, 10(3), 477. [Link]

-

Kumar, A., Kumar, A., Kumar, A., Kumar, A., Kumar, A., & Kumar, A. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 11(1), 1-10. [Link]

Sources

- 1. 2-Pyridinecarboxamide, 5-Amino-: Properties, Uses, Safety & Analysis | High Purity Chemical Supplier China [pipzine-chem.com]

- 2. 5-AMINO-3-PYRIDINECARBOXAMIDE | 60524-14-3 [chemicalbook.com]

- 3. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PARP Inhibitors for the Treatment of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Perspectives on PARP Inhibitor Combinations for Ovarian Cancer [frontiersin.org]

- 11. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An update on PARP inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Amino-3-pyridinecarboxamide Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-amino-3-pyridinecarboxamide scaffold represents a cornerstone in modern medicinal chemistry, serving as a privileged structure for targeting a diverse array of enzymes and receptors. Its intrinsic ability to mimic the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+) has positioned it as a premier pharmacophore for the development of potent enzyme inhibitors, most notably in the realm of Poly(ADP-ribose) polymerase (PARP) inhibition for oncology. This guide provides a comprehensive exploration of the synthesis, mechanisms of action, structure-activity relationships (SAR), and pharmacological profiles of these critical derivatives. We delve into the causality behind experimental design, offer detailed protocols for synthesis and evaluation, and present a forward-looking perspective on the therapeutic potential of this versatile chemical class.

Introduction: The Rise of a Privileged Scaffold

In the landscape of drug discovery, "privileged scaffolds" are molecular frameworks that can bind to multiple, distinct biological targets with high affinity. The pyridinone structure is one such scaffold, prized for its ability to provide multiple hydrogen bond donors and acceptors in a compact form, facilitating interactions with therapeutic targets and improving physicochemical properties like water solubility. The 5-amino-3-pyridinecarboxamide core is a prominent member of this family. Its structural resemblance to the nicotinamide portion of NAD+, a vital coenzyme in numerous redox reactions and a substrate for enzymes like PARPs, is the key to its broad utility. This mimicry allows these derivatives to act as competitive inhibitors for a range of NAD+-dependent enzymes, leading to significant therapeutic applications, particularly in cancer treatment, inflammation, and neurodegenerative diseases.

Core Synthesis and Derivatization Strategies

The synthetic accessibility of the 5-amino-3-pyridinecarboxamide core and the ease with which its substitution patterns can be modified are crucial for its success in drug development. A variety of synthetic strategies have been developed to generate diverse libraries of these compounds for biological screening.

Foundational Synthetic Routes

Multi-component reactions (MCRs) are highly efficient for building the substituted pyridine ring in a single step. For instance, a four-component reaction involving isatins, malononitrile, monothiomalonamide, and triethylamine can yield complex spiro[indole-3,4'-pyridine] derivatives, showcasing the power of MCRs to rapidly generate structural complexity. Another versatile approach involves the ring transformation of dinitropyridones with ketones and ammonia, which provides an effective route to various fused and substituted nitropyridines that can be further elaborated.

A Representative Synthetic Protocol

Below is a generalized, representative protocol for the synthesis of a substituted aminopyridine carboxamide, based on common methodologies found in the literature.

Objective: To synthesize a 6-amino-4-aryl-3-imino-pyridine-5-carboxamide derivative via a three-component reaction.

Materials:

-

Substituted aromatic aldehyde (1.0 eq)

-

Cyanoacetamide (1.0 eq)

-

A suitable dithiomalondiamide derivative (e.g., N,N'-diphenyldithiomalondiamide) (1.0 eq)

-

Morpholine (catalytic amount, ~0.1 eq)

-

Ethanol (solvent)

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aromatic aldehyde (1.0 eq), cyanoacetamide (1.0 eq), and ethanol.

-

Catalyst Addition: Add a catalytic amount of morpholine to the mixture.

-

Initial Stirring: Stir the reaction mixture at approximately 60 °C for 5-10 minutes to facilitate the initial Knoevenagel condensation.

-

Addition of Thioamide: Add the dithiomalondiamide derivative (1.0 eq) to the reaction mixture.

-

Reaction Progression: Continue stirring the mixture at 40–50 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2–3 hours).

-

Product Isolation: Upon completion, the product often precipitates from the reaction mixture. Cool the flask to room temperature, and then in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove residual impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF/ethanol) if necessary.

-

Characterization: Confirm the structure of the final compound using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Synthetic Strategy Visualization

The following diagram illustrates a generalized workflow for the synthesis and diversification of pyridinecarboxamide analogs.

Caption: A generalized workflow for the synthesis and diversification of 5-amino-3-pyridinecarboxamide analogs.

Mechanism of Action: Targeting the Machinery of Cellular Repair

The primary therapeutic value of 5-amino-3-pyridinecarboxamide derivatives stems from their role as inhibitors of Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP-1.

PARP, DNA Repair, and Synthetic Lethality

PARP-1 is a critical nuclear enzyme that detects single-strand breaks (SSBs) in DNA. Upon binding to damaged DNA, PARP-1 utilizes NAD+ as a substrate to synthesize and attach long chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins. This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.

In cancers with defects in the homologous recombination repair (HRR) pathway, such as those with mutations in the BRCA1 or BRCA2 genes, cells are unable to efficiently repair double-strand breaks (DSBs). These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs. When SSBs are not repaired, they can stall replication forks during cell division, leading to the collapse of the fork and the formation of toxic DSBs. In a healthy cell, these DSBs would be repaired by HRR. However, in an HRR-deficient cancer cell, these DSBs cannot be repaired, leading to genomic catastrophe and cell death.

The pharmacological inhibition of PARP in these HRR-deficient cells is a powerful strategy known as synthetic lethality . By blocking the backup repair pathway, PARP inhibitors selectively kill cancer cells while leaving healthy, HRR-proficient cells largely unharmed.

PARP Trapping: A More Potent Cytotoxic Mechanism

Beyond simple catalytic inhibition, many PARP inhibitors, including pyridinecarboxamide analogs, also function by "trapping" the PARP enzyme on the DNA. The inhibitor binds in the NAD+ pocket, inducing a conformational change that locks the PARP-DNA complex in place. These trapped complexes are highly cytotoxic, as they physically obstruct DNA replication and transcription and are more damaging than the unrepaired SSBs themselves. The potency of PARP trapping varies among different inhibitors and is a key factor in their overall clinical efficacy.

Signaling Pathway Diagram

Caption: Mechanism of synthetic lethality with PARP inhibitors in HRR-deficient cancer cells.

Structure-Activity Relationships (SAR): A Guide to Rational Design

Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to medicinal chemistry. For 5-amino-3-pyridinecarboxamide derivatives, extensive SAR studies have provided a roadmap for optimizing potency, selectivity, and pharmacokinetic properties.

Key Interaction Points

The design of PARP inhibitors is typically based on mimicking the nicotinamide moiety of NAD+ to interact with key amino acid residues in the enzyme's active site.

-

Pyridine Ring: The nitrogen atom and the carboxamide group are crucial for forming hydrogen bonds within the active site, anchoring the molecule.

-

Carboxamide Group: The NH₂ of the primary carboxamide often forms critical hydrogen bonds. Modifications here can drastically alter potency.

-

Substitutions at C5-Amino Group: The amino group at the C5 position is a key vector for introducing substituents that can explore additional binding pockets, influencing selectivity and potency.

-

Substitutions at other positions (C2, C4, C6): These positions are often modified to tune physicochemical properties (solubility, permeability) and to modulate the overall conformation of the molecule to achieve a better fit in the target's binding site. For example, studies on 2-amino-5-chloropyridine-4-carboxamides identified them as potent inhibitors of IKK-2, highlighting the impact of substitution patterns on target selectivity.

SAR Summary Table (Hypothetical PARP-1 Inhibitors)

The following table summarizes general SAR trends observed for this class of compounds.

| Position of Modification | Type of Substituent | Effect on PARP-1 Activity | Rationale / Causality |

| Carboxamide | Primary (-CONH₂) | Essential | Forms key hydrogen bonds with Glycine and Serine residues in the NAD+ binding pocket, mimicking nicotinamide. |

| Secondary (-CONHR) | Often reduces activity | Steric hindrance disrupts the essential hydrogen bonding network. | |

| C5-Amino Group | Small alkyl groups | Tolerated | Can fill small hydrophobic pockets without causing steric clashes. |

| Aryl or Heteroaryl groups | Can increase potency | Allows for π-π stacking interactions with Tyrosine residues in an adjacent pocket, increasing binding affinity. | |

| C2 Position | Bulky groups | Often reduces activity | Can cause steric clashes with the "nicotinamide-ribose" binding region of the active site. |

| Halogens (e.g., -Cl) | Can increase potency | Can form halogen bonds or alter electronic properties of the pyridine ring to enhance binding. | |

| C4 Position | Fused Ring Systems | Can significantly increase potency | Can extend into deeper pockets of the active site, creating additional van der Waals and hydrophobic interactions (e.g., Olaparib). |

SAR Visualization

Caption: Key structure-activity relationship points on the 5-amino-3-pyridinecarboxamide scaffold for PARP inhibition.

Pharmacological Profile: From Molecule to Medicine

A potent molecule is not necessarily a good drug. The journey from a laboratory "hit" to a clinical candidate requires rigorous optimization of its pharmacokinetic (PK) and pharmacodynamic (PD) properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).

ADMET Considerations

-

Absorption & Bioavailability: For oral drugs, the compound must be well-absorbed from the gastrointestinal tract. Factors like solubility, permeability, and stability are critical. For instance, studies on the NNMT inhibitor 5-Amino-1-methyl quinolinium (5-AMQ) demonstrated good oral bioavailability in rats, a crucial property for clinical development.

-

Distribution: Once absorbed, the drug must distribute to the target tissue (e.g., a tumor) at therapeutic concentrations while minimizing exposure to tissues where it might cause toxicity.

-

Metabolism: The compound will be metabolized, primarily by cytochrome P450 enzymes in the liver. The resulting metabolites should ideally be inactive and non-toxic. Understanding metabolic pathways is key to predicting drug-drug interactions.

-

Excretion: The drug and its metabolites must be efficiently cleared from the body, typically via the kidneys or in the feces. The elimination half-life determines the dosing frequency.

Protocol for In Vitro Metabolic Stability Assay

Objective: To determine the rate at which a compound is metabolized by liver microsomes, providing an early prediction of its metabolic clearance in the body.

Materials:

-

Test compound (10 mM stock in DMSO)

-

Human Liver Microsomes (HLM), e.g., pooled from 50 donors

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Control compound with known stability (e.g., Verapamil - high clearance; Propranolol - low clearance)

-

Acetonitrile with internal standard (for protein precipitation and LC-MS/MS analysis)

Step-by-Step Procedure:

-

Preparation: Thaw HLM on ice. Prepare a working solution of HLM in phosphate buffer (e.g., final concentration 0.5 mg/mL). Prepare the test compound and control compounds by diluting the stock to a final starting concentration of 1 µM in the reaction mixture.

-

Incubation (without NADPH): In a 96-well plate, add the HLM solution and the test compound. Pre-incubate at 37 °C for 10 minutes to allow temperature equilibration. This step also serves as a control for non-enzymatic degradation.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.

-

Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The acetonitrile precipitates the microsomal proteins.

-

Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantify the amount of remaining parent compound at each time point relative to the internal standard.

-

Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693 / k).

Conclusion and Future Directions

The 5-amino-3-pyridinecarboxamide scaffold has proven to be an exceptionally fruitful starting point for the design of high-value therapeutics. Its success as a PARP inhibitor has transformed the treatment paradigm for certain cancers, providing a powerful clinical validation for the concept of synthetic lethality.

The future for these derivatives remains bright. Ongoing research is focused on several key areas:

-

Overcoming Resistance: As with any targeted therapy, resistance to PARP inhibitors is an emerging clinical challenge. Developing next-generation compounds that can overcome these resistance mechanisms is a high priority.

-

Expanding Indications: Researchers are exploring the use of these compounds in other cancers with DNA repair deficiencies beyond BRCA mutations, a concept known as "BRCAness".

-

Targeting New Enzymes: The scaffold's ability to mimic NAD+ makes it a candidate for inhibiting other NAD+-dependent enzymes involved in different pathologies, expanding its therapeutic reach beyond oncology.

-

Combination Therapies: Combining PARP inhibitors with other agents, such as immunotherapy or other DNA damaging agents, holds the potential for synergistic effects and improved patient outcomes.

The blend of synthetic tractability, potent and specific biological activity, and a well-understood mechanism of action ensures that 5-amino-3-pyridinecarboxamide derivatives will remain a central focus of research and development for years to come.

References

-

New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023). MDPI. Available at: [Link]

-

New 6'-Amino-5'-cyano-2-oxo-1,2-dihydro-1' H-spiro[indole-3,4'-pyridine]-3'-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023). PubMed. Available at: [Link]

-

Lin, N. H., Li, Y., He, Y., Holladay, M. W., Kuntzweiler, T., Anderson, D. J., Campbell, J. E., & Arneric, S. P. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

- Bonafoux, D. F., Bonar, S. L., Clare, M., Donnelly, A. M., Glaenzer, J. L., Guzova, J. A., Huang, H., Kishore, N. N., Koszyk, F. J., Lennon, P. J., Libby, A., Mathialagan, S., Oburn, D. S., Rouw, S. A., Sommers, C. D., Tripp, C. S., Vanella, L. J., Weier, R.,

5-Amino-3-pyridinecarboxamide: A Technical Guide to an Under-Explored Isomer and its Bioactive Counterpart

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Tale of Two Isomers

In the landscape of pyridinecarboxamide derivatives, subtle structural changes can lead to profound differences in biological activity. This guide delves into the current scientific understanding of 5-Amino-3-pyridinecarboxamide (also known as 5-aminonicotinamide), a compound whose biological profile remains largely uncharted. In stark contrast, its structural isomer, 6-Aminonicotinamide (6-AN), is a well-characterized and potent inhibitor of the pentose phosphate pathway (PPP), demonstrating significant anti-proliferative and metabolism-modulating effects.[1][2]

This technical guide will first summarize the known chemical properties of 5-Amino-3-pyridinecarboxamide, highlighting the current gaps in our knowledge of its biological function. Subsequently, we will provide an in-depth exploration of its extensively studied isomer, 6-Aminonicotinamide, as a case study in the critical importance of substituent positioning on molecular function. This comparative approach aims to equip researchers with a comprehensive understanding of this chemical space and to illuminate potential avenues for future investigation into under-explored molecules like 5-Amino-3-pyridinecarboxamide.

Part 1: 5-Amino-3-pyridinecarboxamide - The Enigmatic Isomer

5-Amino-3-pyridinecarboxamide is a pyridine derivative with the chemical formula C₆H₇N₃O.[3] While commercially available and utilized as a building block in synthetic chemistry, its biological activity and mechanism of action are not well-documented in peer-reviewed literature.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 60524-14-3 | [3] |

| Molecular Formula | C₆H₇N₃O | [3] |

| Molecular Weight | 137.14 g/mol | [3] |

| IUPAC Name | 5-aminopyridine-3-carboxamide | |

| Synonyms | 5-Aminonicotinamide |

Synthesis

Detailed, step-by-step synthetic protocols for 5-Amino-3-pyridinecarboxamide are not extensively reported in readily available literature. However, general synthetic strategies for aminonicotinamides often involve the reduction of a corresponding nitro-nicotinamide precursor. For instance, the synthesis could theoretically proceed via the nitration of nicotinamide, followed by a regioselective reduction of the nitro group at the 5-position. The synthesis of related aminopyridine carboxaldehyde derivatives has been reported, suggesting that established methods in pyridine chemistry could be adapted for the synthesis of 5-Amino-3-pyridinecarboxamide.

Biological Activity: A Knowledge Gap

A comprehensive search of scientific literature reveals a significant lack of data on the biological effects of 5-Amino-3-pyridinecarboxamide. While its structural similarity to nicotinamide, a known weak inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, might suggest a potential for PARP inhibition, there is currently no direct experimental evidence to support this hypothesis.[4] The absence of published IC50 values or detailed cellular assay results underscores the need for foundational research to elucidate the biological role, if any, of this compound.

Part 2: 6-Aminonicotinamide (6-AN) - A Potent Modulator of Cellular Metabolism

In contrast to its 5-amino isomer, 6-Aminonicotinamide (CAS 329-89-5) is a well-established tool compound in cancer biology and metabolism research.[5][6] Its primary mechanism of action is the inhibition of the pentose phosphate pathway, a critical metabolic route for the synthesis of nucleotides and the maintenance of cellular redox balance.[1][7]

Mechanism of Action: Inhibition of the Pentose Phosphate Pathway

6-AN acts as a competitive inhibitor of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the pentose phosphate pathway.[2] By competing with the endogenous substrate, glucose-6-phosphate, 6-AN effectively blocks the production of NADPH and the precursor for nucleotide biosynthesis, ribose-5-phosphate.[8] This inhibition leads to a cascade of downstream effects, including increased oxidative stress and disruption of cellular proliferation.[2][9]

Caption: Mechanism of 6-Aminonicotinamide (6-AN) inhibition of the Pentose Phosphate Pathway (PPP).

Biological Effects and Quantitative Data

The inhibition of the PPP by 6-AN leads to a range of measurable biological effects, particularly in cancer cells which often have an upregulated PPP to support their high proliferative rate.

-

Anti-proliferative Activity: 6-AN has been shown to reduce the viability and proliferation of various cancer cell lines.[7] For example, in non-small cell lung cancer cells (A549 and H460), 6-AN treatment leads to a dose-dependent decrease in metabolic activity and colony formation.[2][9]

-

Induction of Oxidative and Endoplasmic Reticulum (ER) Stress: By depleting NADPH, 6-AN compromises the cell's ability to counteract reactive oxygen species (ROS), leading to increased intracellular ROS levels and subsequent ER stress.[9]

-

Synergistic Effects with Other Therapies: 6-AN can enhance the efficacy of other cancer treatments. For instance, it has been shown to synergize with 5-aminolevulinic acid-mediated photodynamic therapy in neuroblastoma cells.[3][5]

Quantitative Data for 6-Aminonicotinamide:

| Cell Line | Assay | Endpoint | Value | Source |

| A549 (Lung Cancer) | Metabolic Activity | IC50 (48h) | ~50-100 µM | [2] |

| H460 (Lung Cancer) | Metabolic Activity | IC50 (48h) | ~20-50 µM | [2] |

Experimental Protocols

The following are example protocols for assessing the biological effects of 6-Aminonicotinamide in a laboratory setting. These protocols can be adapted for the investigation of 5-Amino-3-pyridinecarboxamide.

This protocol determines the cytotoxic effects of a compound on a given cell line.[6]

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight in an incubator (37°C, 5% CO₂).

-

Compound Preparation: Prepare a stock solution of the test compound (e.g., 6-AN or 5-Amino-3-pyridinecarboxamide) in a suitable solvent like DMSO. Create serial dilutions in cell culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the existing medium and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control with the same solvent concentration as the highest compound dose.

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add 100 µL of a solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.

Caption: Experimental workflow for the in vitro cell viability (MTT) assay.

This protocol measures the ratio of reduced to oxidized NADP, a key indicator of PPP activity.[3]

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with the test compound for the specified duration.

-

Cell Lysis: Harvest the cells and lyse them using an appropriate extraction buffer provided in a commercial NADPH/NADP⁺ assay kit.

-

Sample Preparation: Follow the kit manufacturer's protocol to separate NADPH from NADP⁺. This typically involves a heating step to decompose NADP⁺ while preserving NADPH.

-

Enzymatic Cycling Reaction: Add a reaction mixture containing glucose-6-phosphate dehydrogenase to the samples. This will initiate a cycling reaction where NADPH is oxidized to NADP⁺, and a colorimetric or fluorometric probe is reduced.

-

Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the concentrations of NADPH and total NADP(H) from a standard curve. The NADP⁺ concentration is determined by subtracting the NADPH concentration from the total NADP(H) concentration. The NADPH/NADP⁺ ratio can then be calculated.

Conclusion and Future Directions

The study of pyridinecarboxamide isomers reveals a fascinating aspect of medicinal chemistry: minor positional changes of a functional group can dramatically alter a molecule's biological target and activity. While 6-Aminonicotinamide is a well-characterized inhibitor of the pentose phosphate pathway with clear anti-cancer properties, its isomer, 5-Amino-3-pyridinecarboxamide, remains a scientific enigma.

The lack of data on 5-Amino-3-pyridinecarboxamide presents a clear opportunity for future research. Key questions to be addressed include:

-

What are the optimal and scalable synthetic routes to 5-Amino-3-pyridinecarboxamide?

-

Does 5-Amino-3-pyridinecarboxamide exhibit any biological activity, and if so, what are its molecular targets?

-

Could 5-Amino-3-pyridinecarboxamide act as a PARP inhibitor, as its nicotinamide core might suggest?

-

What are the structure-activity relationships that govern the differential biological effects of 5- and 6-aminonicotinamide?

By applying the established experimental protocols outlined in this guide, researchers can begin to unravel the biological functions of 5-Amino-3-pyridinecarboxamide, potentially uncovering new therapeutic agents or research tools. This exploration will not only fill a significant knowledge gap but also deepen our understanding of the intricate relationship between chemical structure and biological function.

References

- Okamura, S., et al. (2025). 6-Aminonicotinamide enhances the efficacy of 5-aminolevulinic acid-mediated photodynamic therapy for neuroblastoma. BMC Cancer, 25(1), 231.

-

Okamura, S., et al. (2025). 6-Aminonicotinamide enhances the efficacy of 5-aminolevulinic acid-mediated photodynamic therapy for neuroblastoma. PubMed. Retrieved from [Link]

-

Wiley Periodicals LLC. (2025). Therapeutic Targeting of the Pentose Phosphate Pathway in Colorectal Cancer Using 6-Aminonicotinamide and 5-Fluorouracil. PubMed. Retrieved from [Link]

- Street, J. C., Alfieri, A. A., & Koutcher, J. A. (1997). Quantitation of metabolic and radiobiological effects of 6-aminonicotinamide in RIF-1 tumor cells in vitro. Cancer Research, 57(18), 3956–3962.

- Kaushik, N., et al. (2021). Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. Biology, 10(10), 1088.

-

Okamura, S., et al. (2025). 6-Aminonicotinamide enhances the efficacy of 5-aminolevulinic acid-mediated photodynamic therapy for neuroblastoma. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP.... Retrieved from [Link]

- Gauthier, M-A., et al. (2023). Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer.

-

Kaushik, N., et al. (2021). Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. PubMed Central. Retrieved from [Link]

-

ACS Publications. (2026). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Omega. Retrieved from [Link]

- Zeng, X., et al. (2023). NPASS database update 2023: quantitative natural product activity and species source database for biomedical research. Nucleic Acids Research, 51(D1), D621–D628.

-

Zeng, X., et al. (2022). NPASS database update 2023: quantitative natural product activity and species source database for biomedical research. National Institutes of Health. Retrieved from [Link]

- Zhang, N., & Sauve, A. A. (2017). Synthesis of β-Nicotinamide Riboside Using an Efficient Two-Step Methodology. Current Protocols in Chemical Biology, 9(3), 187-196.

- Google Patents. (n.d.). US5451682A - Method for synthesizing 5-aminotetrazole.

-

YouTube. (2019, December 31). Synthesis of 5-Aminotetrazole. Retrieved from [Link]

-

Kaushik, N., et al. (2021). Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. MDPI. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 6-Aminonicotinamide enhances the efficacy of 5-aminolevulinic acid-mediated photodynamic therapy for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 6-Aminonicotinamide enhances the efficacy of 5-aminolevulinic acid-mediated photodynamic therapy for neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Amino-3-pyridinecarboxamide: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-3-pyridinecarboxamide, also known as 5-aminonicotinamide, is a heterocyclic organic compound that has garnered interest within the scientific community for its structural similarity to nicotinamide (Vitamin B3) and its potential as a scaffold in drug discovery. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of 5-Amino-3-pyridinecarboxamide. Furthermore, it delves into its potential biological activities, particularly as a modulator of enzymes involved in ADP-ribosylation, and presents detailed experimental protocols for its synthesis and characterization. This document serves as a foundational resource for researchers exploring the therapeutic potential of this and related molecules.

Introduction and Historical Context

The history of 5-Amino-3-pyridinecarboxamide is intrinsically linked to the broader exploration of nicotinamide and its derivatives. Nicotinamide, a vital component of the coenzymes NAD+ and NADP+, plays a central role in cellular metabolism and signaling. Early research into nicotinamide antagonists, such as 6-aminonicotinamide, revealed that modifications to the pyridine ring could lead to potent biological effects, primarily through the disruption of pyridine nucleotide metabolism.[1]

While a definitive first synthesis of 5-Amino-3-pyridinecarboxamide is not prominently documented in readily available literature, its conceptualization likely arose from the systematic modification of the nicotinamide structure to probe the structure-activity relationships of enzymes that utilize NAD+. The introduction of an amino group at the 5-position alters the electronic properties of the pyridine ring, making it a valuable tool for investigating the binding pockets of NAD+-dependent enzymes.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Amino-3-pyridinecarboxamide is presented in the table below.

| Property | Value | Source |

| CAS Number | 60524-14-3 | [2] |

| Molecular Formula | C₆H₇N₃O | [2] |

| Molecular Weight | 137.14 g/mol | [2] |

| IUPAC Name | 5-aminopyridine-3-carboxamide | |

| Synonyms | 5-Aminonicotinamide | |

| Appearance | Off-white to light yellow solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in polar organic solvents (predicted) |

Synthesis of 5-Amino-3-pyridinecarboxamide

Several synthetic routes to 5-Amino-3-pyridinecarboxamide are plausible based on established organic chemistry principles. The most direct and commonly employed method involves the reduction of a nitro precursor.

Synthetic Pathway: Reduction of 5-Nitronicotinamide

The reduction of the nitro group in 5-nitronicotinamide to an amine is a high-yielding and reliable method for the synthesis of 5-Amino-3-pyridinecarboxamide.

Caption: Synthetic route to 5-Amino-3-pyridinecarboxamide.

Detailed Experimental Protocol: Catalytic Hydrogenation of 5-Nitronicotinamide

This protocol describes a standard procedure for the catalytic hydrogenation of a nitroarene.

Materials:

-

5-Nitronicotinamide

-

Palladium on carbon (10% Pd, 50% water wet)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a hydrogenation vessel, dissolve 5-nitronicotinamide (1.0 eq) in a suitable solvent such as ethanol.

-

Catalyst Addition: Carefully add palladium on carbon (10% Pd, 0.05 - 0.10 eq) to the solution.

-

Hydrogenation: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude 5-Amino-3-pyridinecarboxamide can be further purified by recrystallization or column chromatography if necessary.

Spectroscopic Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized 5-Amino-3-pyridinecarboxamide. The following are the expected spectroscopic data based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino and amide groups. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing carboxamide group. Protons on the pyridine ring will likely appear in the aromatic region (δ 7.0-9.0 ppm). The amino and amide protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the amide will appear downfield (δ 165-175 ppm). The chemical shifts of the pyridine ring carbons will be influenced by the positions of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H stretch (amine and amide) | 3500-3200 |

| C=O stretch (amide) | 1680-1630 |

| N-H bend (amine) | 1650-1580 |

| C-N stretch (aromatic amine) | 1340-1250 |

| Aromatic C=C and C=N stretch | 1600-1450 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

| Ionization Mode | Expected m/z |

| Electrospray (ESI+) | [M+H]⁺ = 138.1 |

| Electron Impact (EI) | [M]⁺ = 137.1 |

Potential Biological Activity and Mechanism of Action

While extensive biological studies specifically on 5-Amino-3-pyridinecarboxamide are limited in the public domain, its structural similarity to nicotinamide suggests it may interact with NAD+-dependent enzymes.

Inhibition of Poly(ADP-ribose) Polymerases (PARPs)

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair and other cellular processes. They use NAD+ as a substrate to synthesize poly(ADP-ribose) chains. Nicotinamide, the cleavage product of this reaction, acts as a feedback inhibitor of PARPs.[3] It is plausible that 5-Amino-3-pyridinecarboxamide, as a nicotinamide analog, could also inhibit PARP activity by competing with NAD+ for the enzyme's active site.

Caption: Potential mechanism of PARP inhibition.

Modulation of Mono-ADP-ribosyltransferases (ARTs)